
Sodium hexachlororhodate(III) dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hexachlororhodate(III) dihydrate is an inorganic compound with the chemical formula Na₃RhCl₆·2H₂O. It is a rhodium-based salt that appears as a red crystalline solid. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium hexachlororhodate(III) dihydrate can be synthesized through the reaction of rhodium trichloride with sodium chloride in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity rhodium and sodium chloride. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes to obtain the high-purity compound required for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium hexachlororhodate(III) dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium compounds.
Reduction: It can be reduced to form lower oxidation state rhodium compounds.
Substitution: The chloride ligands can be substituted with other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of ammonia, phosphines, or other ligands under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state rhodium compounds.
Reduction: Lower oxidation state rhodium compounds.
Substitution: Various rhodium complexes with different ligands.
Applications De Recherche Scientifique
Sodium hexachlororhodate(III) dihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various rhodium complexes and catalysts.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including cancer treatment.
Mécanisme D'action
The mechanism of action of sodium hexachlororhodate(III) dihydrate involves its interaction with molecular targets through coordination chemistry. The rhodium center can form complexes with various ligands, leading to changes in the chemical and physical properties of the compound. These interactions can affect molecular pathways and processes, making it useful in catalysis and other applications .
Comparaison Avec Des Composés Similaires
Sodium hexachloroiridate(III): Similar in structure but contains iridium instead of rhodium.
Sodium hexachloropalladate(III): Contains palladium and has similar coordination chemistry.
Sodium tetrachloroaurate(III): Contains gold and is used in similar applications.
Uniqueness: Sodium hexachlororhodate(III) dihydrate is unique due to the specific properties of rhodium, such as its high catalytic activity and stability. These properties make it particularly valuable in applications requiring high-performance catalysts and materials .
Propriétés
Formule moléculaire |
Cl6H4Na3O2Rh |
|---|---|
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
trisodium;hexachlororhodium(3-);dihydrate |
InChI |
InChI=1S/6ClH.3Na.2H2O.Rh/h6*1H;;;;2*1H2;/q;;;;;;3*+1;;;+3/p-6 |
Clé InChI |
IWVJAUVLRISAAG-UHFFFAOYSA-H |
SMILES canonique |
O.O.[Na+].[Na+].[Na+].Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl](/img/structure/B12843046.png)
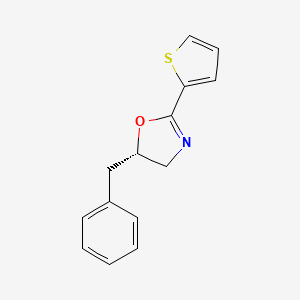
![2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B12843060.png)
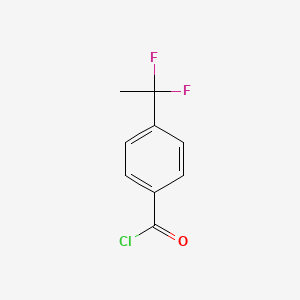
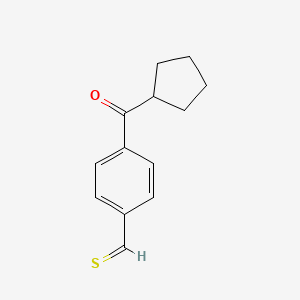
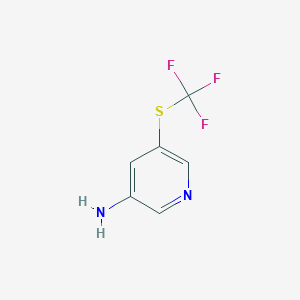
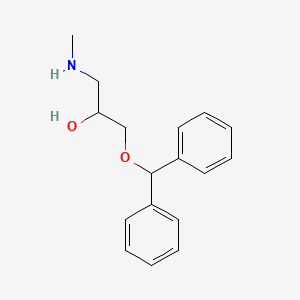

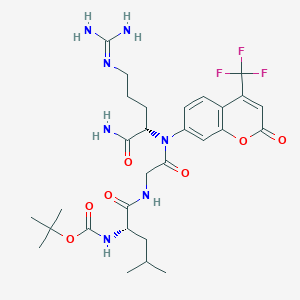
![N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12843081.png)
![[(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12843096.png)
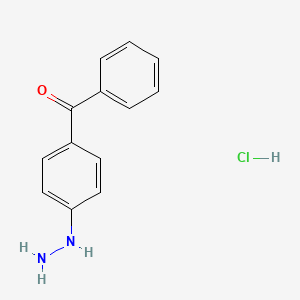
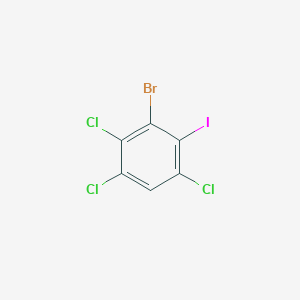
![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B12843111.png)
